tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate
Description
tert-Butyl N-[3-(3-bromopropoxy)propyl]carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an amine via a propyl chain with a 3-bromopropoxy substituent. This compound is primarily utilized in organic synthesis as an intermediate for introducing functionalized alkyl chains into target molecules. Its bromine atom serves as a reactive handle for further substitution reactions, such as nucleophilic displacements or cross-coupling reactions .
Synthesis: The compound can be synthesized through a multi-step process involving the reaction of 3-bromopropylamine hydrobromide with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like diisopropylethylamine (DIPEA) in dichloromethane or acetonitrile . The Boc group protects the amine during subsequent reactions, enabling selective functionalization of the bromopropoxy chain.
Properties
CAS No. |
2694744-64-2 |
|---|---|
Molecular Formula |
C11H22BrNO3 |
Molecular Weight |
296.20 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate |
InChI |
InChI=1S/C11H22BrNO3/c1-11(2,3)16-10(14)13-7-5-9-15-8-4-6-12/h4-9H2,1-3H3,(H,13,14) |
InChI Key |
RRSWKNCQUKQGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCCBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[3-(3-bromopropoxy)propyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidized derivatives such as alcohols or ketones.
Reduction Products: Amines or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl N-[3-(3-bromopropoxy)propyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science[6][6].
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through carbamate linkage. This modification can alter the biological activity or stability of the biomolecules .
Medicine: The compound is explored for its potential use in drug development. It can be used to synthesize prodrugs that release active pharmaceutical ingredients upon metabolic activation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, polymers, and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromine atom in the compound acts as a leaving group, allowing the formation of a carbamate linkage with nucleophiles such as amines or thiols. This covalent modification can alter the function or activity of the target molecules, making it useful in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related carbamates differ in their substituents, reactivity, and applications. Below is a detailed comparison (Table 1) and analysis of key analogs:
Table 1: Structural and Functional Comparison of Carbamate Derivatives
Pharmacological Relevance
- Benzimidazolone Synthesis: The target compound’s bromine substituent facilitates the synthesis of 3-(3-aminopropyl)-6-chloro-1H-benzimidazol-2-one, a key intermediate in antiviral agents (quantitative yield reported in ). In contrast, tert-butyl N-[3-(4-aminophenyl)propyl]carbamate (CAS 180147-82-4) is used in fluorescent probes for cellular imaging .
- G-Protein-Coupled Receptor (GPCR) Agonists: Derivatives like tert-butyl N-[3-(3,5-difluoro-4-(hydroxymethyl)phenoxy)propyl]carbamate () are tailored for bile acid receptor modulation, highlighting substituent-dependent biological targeting .
Stability and Handling
- Boc Protection: All listed compounds utilize the Boc group for amine protection, ensuring stability during synthesis.
- Hazard Profiles : Brominated derivatives (e.g., the target compound) may pose higher toxicity risks compared to boronate esters or thioamides, necessitating stringent safety protocols .
Research Findings and Case Studies
- Case Study 1: In the synthesis of Rivaroxaban (a Factor Xa inhibitor), tert-butyl carbamates with chloro/hydroxypropyl chains were critical for constructing the oxazolidinone core. The target compound’s bromopropoxy analog could offer alternative routes for similar anticoagulant agents .
- Case Study 2 : tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate (CAS 1196153-59-9) was employed in sulfonamide-based drug discovery, demonstrating the versatility of propyl-linked carbamates in diversifying molecular scaffolds .
Biological Activity
tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate is a chemical compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromopropoxy moiety, and a carbamate functional group. These structural features contribute to its reactivity and interaction with biological targets.
- Molecular Formula : C₁₂H₂₃BrN₄O₄
- Molecular Weight : Approximately 344.23 g/mol
- CAS Number : 83948-53-2
The presence of the bromine atom enhances the compound's reactivity, while the carbamate group improves solubility and stability in biological systems, making it suitable for drug formulation and biological research.
The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on target biomolecules. The bromine atom serves as a leaving group, facilitating the formation of a carbamate linkage with nucleophiles such as amines or thiols. This covalent modification can significantly alter the function or activity of the target molecules, which is particularly useful in drug development and biochemical applications.
Cancer Research
Recent studies indicate that this compound exhibits significant biological activity relevant to cancer research. The compound's structure allows it to interact with various biological targets involved in cell signaling pathways associated with tumor growth. Preliminary data suggest that it may inhibit specific enzymes linked to cancer progression, although further mechanistic studies are necessary to elucidate these interactions fully .
Drug Development
In medicinal chemistry, this compound is being explored for its potential as a prodrug. The carbamate linkage can be utilized to release active pharmaceutical ingredients upon metabolic activation, enhancing therapeutic efficacy while minimizing side effects. The ability to modify biomolecules through carbamate linkage also opens avenues for designing enzyme inhibitors or receptor modulators.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₂H₂₃BrN₄O₄ | Carbamate group, Bromine leaving group | Potential anti-cancer properties |
| tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate | C₁₁H₂₃N₂O₂ | Amino group enhances targeting | Significant anti-cancer activity |
| tert-butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate | C₁₂H₁₅BrFNO₂ | Fluoro substituent enhances binding affinity | Potential enzyme inhibition |
Case Studies and Research Findings
- Inhibition of Tumor Cell Growth : A study demonstrated that compounds similar to this compound showed promising results in inhibiting tumor cell proliferation in vitro. The mechanism involved interference with specific signaling pathways crucial for cancer cell survival.
- Prodrug Development : Research highlighted the potential of this compound as a prodrug candidate, where metabolic activation leads to the release of active components that exhibit targeted biological effects. This strategy could improve drug delivery systems in cancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
